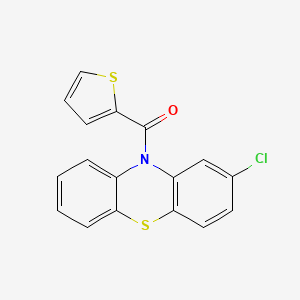

(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone

CAS No.:

Cat. No.: VC15812665

Molecular Formula: C17H10ClNOS2

Molecular Weight: 343.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H10ClNOS2 |

|---|---|

| Molecular Weight | 343.9 g/mol |

| IUPAC Name | (2-chlorophenothiazin-10-yl)-thiophen-2-ylmethanone |

| Standard InChI | InChI=1S/C17H10ClNOS2/c18-11-7-8-15-13(10-11)19(17(20)16-6-3-9-21-16)12-4-1-2-5-14(12)22-15/h1-10H |

| Standard InChI Key | INJCMPRXVXUTOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)C4=CC=CS4 |

Introduction

(2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This specific compound features a chloro substituent at the second position of the phenothiazine ring and a thiophenyl group attached via a methanone linkage at the 10-position.

Synthesis Methods

The synthesis of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone typically involves specific reagents such as chlorinating agents (e.g., phosphorus pentachloride) and thiophene derivatives. Reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

Biological Activities and Potential Applications

Compounds in the phenothiazine class are known for their diverse biological activities, particularly in pharmacology. Modifications on the phenothiazine core can significantly alter pharmacological profiles, making structure-function relationship studies essential for drug development. The unique combination of chloro and thiophenyl substituents in (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone may enhance its biological activity compared to simpler phenothiazines.

Comparison with Other Phenothiazine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-10H-phenothiazine | Basic phenothiazine structure | |

| Chlorpromazine | Well-known antipsychotic with broader applications | |

| Thioridazine | Antipsychotic with additional piperidine ring | |

| (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone | Chloro and thiophenyl substituents |

Research Findings and Future Directions

Studies indicate that the modification of the phenothiazine core can lead to significant changes in pharmacological profiles. Therefore, further research into the structure-function relationships of (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone is necessary to explore its potential therapeutic applications. The compound's unique chemical properties make it an interesting candidate for medicinal chemistry research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume